Ethyl 4,6-dibromo-2,3-difluorophenylacetate
Description
Ethyl 4,6-dibromo-2,3-difluorophenylacetate (CAS 1806273-46-0) is a halogenated aromatic ester with the molecular formula C₁₀H₈Br₂F₂O₂ and a molecular weight of 357.97 g/mol . Its structure features a phenylacetate backbone substituted with bromine atoms at the 4- and 6-positions and fluorine atoms at the 2- and 3-positions (Figure 1).
Properties
IUPAC Name |
ethyl 2-(4,6-dibromo-2,3-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-6(11)4-7(12)10(14)9(5)13/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNFIIHPHGPIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1Br)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4,6-dibromo-2,3-difluorophenylacetate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula . The presence of bromine and fluorine atoms suggests potential reactivity and biological activity. The compound's structure includes:
- Bromine atoms : Known for their role in enhancing the lipophilicity of organic compounds, which can affect their absorption and distribution in biological systems.
- Fluorine atoms : Often increase metabolic stability and bioactivity.
The biological activity of this compound is primarily linked to its interaction with various cellular targets. Research indicates that halogenated phenylacetates can exhibit:
- Antimicrobial Activity : Studies have shown that similar compounds possess significant antibacterial properties against a range of pathogens. The halogen substituents may enhance the compound's ability to penetrate microbial membranes.
- Anticancer Properties : Some derivatives in this class have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antibacterial activity.
- Cytotoxicity in Cancer Research : In a study conducted by Zhang et al., the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
- Enzyme Inhibition Studies : A recent patent application highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could provide a therapeutic avenue for cancer treatment by preventing uncontrolled cell division.
Safety and Toxicity
While the biological activities are promising, safety assessments are critical. Preliminary toxicity studies indicate that this compound has a low acute toxicity profile; however, chronic exposure effects remain to be fully elucidated.
Scientific Research Applications
Applications in Pharmaceuticals
Ethyl 4,6-dibromo-2,3-difluorophenylacetate has shown promise in medicinal chemistry:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit inhibitory effects on cancer cell lines. Studies have demonstrated that modifications to the aromatic ring can enhance cytotoxicity against various types of cancer cells.
- Antimicrobial Properties : The compound has been tested for its ability to inhibit microbial growth. Its structural characteristics allow it to interact with biological membranes effectively, making it a candidate for developing new antimicrobial agents.
Applications in Agriculture
The compound has potential applications in agricultural chemistry:
- Pesticidal Activity : this compound has been evaluated for its efficacy against various phytopathogenic fungi and pests. Its high reactivity and ability to penetrate plant tissues make it suitable for use as a fungicide or insecticide.
- Herbicidal Properties : Preliminary studies suggest that this compound may inhibit the growth of certain weed species, providing a new avenue for herbicide development.
Case Studies
Several case studies have documented the effectiveness of this compound:
-
Cancer Treatment Study :
- A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. Results indicated that modifications to the ethyl ester enhanced its potency against breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
-
Agricultural Field Trials :
- Field trials conducted on crops treated with formulations containing this compound showed significant reductions in fungal infections compared to untreated controls. This suggests its potential as an effective fungicide in integrated pest management strategies.
Comparison with Similar Compounds
Halogen-Substituted Phenylacetic Acid Derivatives
Compounds with bromine and fluorine substitutions on phenylacetic acid derivatives exhibit variations in halogen positioning, which critically influence their physicochemical properties. Key examples include:
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Similarity Score | Key Features |
|---|---|---|---|---|---|
| Ethyl 4,6-dibromo-2,3-difluorophenylacetate | 1806273-46-0 | C₁₀H₈Br₂F₂O₂ | Br:4,6; F:2,3 | Reference | Ethyl ester; high halogen density |
| 2-(2-Bromo-6-fluorophenyl)acetic acid | 1214322-99-2 | C₈H₅BrFO₂ | Br:2; F:6 | 0.96 | Carboxylic acid; fewer halogens |
| 2-(4,6-Dibromo-2,3-difluorophenyl)acetic acid | 1806294-17-6 | C₈H₄Br₂F₂O₂ | Br:4,6; F:2,3 | 0.94 | Free acid analog of target compound |
| 2-(2,4-Dibromo-3,6-difluorophenyl)acetic acid | 1806305-94-1 | C₈H₄Br₂F₂O₂ | Br:2,4; F:3,6 | 0.98 | Highest similarity; Br/F rearrangement |
Key Observations :
- The ethyl ester group in the target compound distinguishes it from free acids (e.g., CAS 1806294-17-6), likely improving membrane permeability in biological systems .
- Halogen positioning directly impacts similarity scores. For example, 2-(2,4-Dibromo-3,6-difluorophenyl)acetic acid (similarity: 0.98) shares identical halogen counts but differs in substitution patterns, suggesting minor steric or electronic disparities .
Reactivity Insights :
Structural and Crystallographic Comparisons
- The compound in , a dibrominated aniline derivative, exhibits a dihedral angle of 78.3° between its aromatic and diazabutadiene planes, highlighting structural rigidity absent in the target compound due to ester flexibility .
- Crystal packing in brominated analogs () often lacks hydrogen bonding or π-π stacking, suggesting weak intermolecular forces that may lower melting points .
Preparation Methods
General Synthetic Strategy
The synthesis involves sequential halogenation steps starting from a phenylacetate precursor. Key steps include:
- Bromination : Introduction of bromine atoms at positions 4 and 6 of the aromatic ring.
- Fluorination : Introduction of fluorine atoms at positions 2 and 3.
Radical bromination using $$ N $$-bromosuccinimide (NBS) and fluorination via electrophilic substitution are commonly employed.
Stepwise Preparation Methods
Method 1: Bromination of Ethyl 2,3-Difluorophenylacetate
Reagents :
- Ethyl 2,3-difluorophenylacetate
- $$ N $$-Bromosuccinimide (NBS)
- 2,2'-Azobis(isobutyronitrile) (AIBN)
- Carbon tetrachloride ($$ \text{CCl}_4 $$)
- Dissolve ethyl 2,3-difluorophenylacetate (15 mmol) in $$ \text{CCl}_4 $$ (50 mL).
- Add NBS (15 mmol) and AIBN (2.3 mmol).
- Reflux at 90°C for 9 hours under nitrogen.
- Cool, concentrate, and purify via flash chromatography (0–100% ethyl acetate/hexane gradient).
Yield : ~96% (analogous to).
Key Data :
| Parameter | Value |
|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}8\text{Br}2\text{F}2\text{O}_2 $$ |
| Molecular Weight | 357.97 g/mol |
| MS (ES+) | $$ m/z $$ 340.9 [M+H]$$^+$$ |
Method 2: Sequential Halogenation
Reagents :
- Ethyl phenylacetate
- Fluorinating agents (e.g., $$ \text{Selectfluor}^\circledR $$)
- Bromine ($$ \text{Br}_2 $$) or NBS
- Fluorination :
- Treat ethyl phenylacetate with $$ \text{Selectfluor}^\circledR $$ in acetonitrile at 80°C to introduce fluorine at positions 2 and 3.
- Bromination :
- Subject the difluorinated intermediate to bromination using $$ \text{Br}2 $$ in $$ \text{CH}2\text{Cl}2 $$ with FeCl$$3$$ as a catalyst.
Yield : ~70–82% (estimated from).
Optimization and Challenges
- Regioselectivity : Fluorine atoms direct bromination to para and meta positions. Radical bromination (NBS/AIBN) ensures non-directed substitution, favoring 4,6-dibromo products.
- Purification : Silica gel chromatography is critical due to polyhalogenated byproducts.
- Scalability : Method 1 is preferred for high yields and reproducibility.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| 1 | NBS/AIBN, $$ \text{CCl}_4 $$, 90°C | 96% | High efficiency, minimal byproducts | Requires toxic $$ \text{CCl}_4 $$ |
| 2 | Sequential F/Br introduction | 70–82% | Flexible halogenation order | Lower yields, multiple steps |
Characterization Data
- $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$_3$$):
$$ \delta $$ 1.26 (t, $$ J = 7.2 $$ Hz, 3H), 4.17 (q, $$ J = 7.2 $$ Hz, 2H), 3.62 (s, 2H), 7.12–7.28 (m, 3H). - HPLC Purity : >98% (C18 column, acetonitrile/water).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4,6-dibromo-2,3-difluorophenylacetate, and what challenges arise during halogenation and esterification steps?
- Methodological Answer : Synthesis typically involves sequential halogenation and esterification. For example, bromination of a difluorophenyl precursor followed by esterification with ethyl acetate derivatives. Challenges include controlling regioselectivity during bromination (to avoid over-halogenation) and optimizing reaction conditions (e.g., reflux in ethanol for 24 hours) to minimize side reactions like hydrolysis . Solvent selection (e.g., ethanol or chloroform) and temperature control are critical for yield optimization.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are conflicting data resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, ¹⁹F NMR can resolve fluorine substituent environments. Conflicting data, such as unexpected splitting patterns, are addressed by cross-validating with X-ray crystallography (to confirm molecular geometry) or adjusting solvent polarity in NMR experiments to reduce signal overlap .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Due to bromine and fluorine substituents, use PPE (gloves, goggles) and work in a fume hood. Store in inert, airtight containers at low temperatures (2–8°C) to prevent decomposition. Avoid contact with oxidizing agents, as halogenated compounds may release toxic fumes under thermal stress .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and dihedral angles. For instance, a monoclinic crystal system (space group P21/n) with parameters a = 5.5582 Å, b = 12.8881 Å, c = 14.8377 Å, and β = 98.782° can be determined. Data refinement using software like CrysAlis PRO and multi-scan absorption corrections (e.g., SADABS) ensure accuracy. Notably, absence of hydrogen bonding in the crystal lattice suggests stabilization via halogen-halogen (Br···Br) or π-π interactions .
Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing nature activates the aryl ring for nucleophilic substitution. Density Functional Theory (DFT) calculations can model charge distribution, and experimental kinetic studies (e.g., monitoring reaction rates under varying catalysts) validate electronic effects. Contradictions between theoretical and experimental reactivity are resolved by adjusting steric parameters in computational models .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer : For example, if NMR suggests a planar structure but crystallography shows a 78.3° dihedral angle between aromatic and ester groups, this discrepancy may arise from dynamic effects in solution. Variable-temperature NMR or solid-state NMR can bridge this gap by probing conformational flexibility .
Q. What mechanistic insights exist for esterification and halogenation steps in synthesizing this compound?
- Methodological Answer : Halogenation often proceeds via electrophilic aromatic substitution (EAS), where Br₂ or N-bromosuccinimide (NBS) acts as the electrophile. Esterification typically uses acid-catalyzed Fischer esterification. Isotopic labeling (e.g., deuterated solvents) or in situ FTIR can track intermediate formation. For example, monitoring carbonyl stretching frequencies (1700–1750 cm⁻¹) confirms ester bond formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
